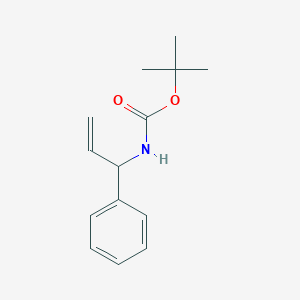

N-Boc-(+/-)-1-Phenylprop-2-en-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Boc-(+/-)-1-phenylprop-2-en-amine” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as a catalyst in ethanol has been described . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen

N-Boc-Entfernung

Die N-Boc-Gruppe ist eine der am häufigsten verwendeten Aminschutzgruppen in mehrstufigen Reaktionen in der synthetischen organischen Chemie sowie in der Peptidsynthese . Es wurde eine effiziente und nachhaltige Methode zur N-Boc-Entfernung beschrieben, die ein tiefes eutektisches Lösungsmittel (DES) aus Cholinchlorid/p-Toluolsulfonsäure verwendet, das als Reaktionsmedium plus Katalysator dient .

N-Boc-Schutz

Es wurde eine einfache, schnelle und effiziente N-Boc-Schutzreaktion von Aminen unter Ultraschallbestrahlung beschrieben . Dieser Ansatz ermöglicht eine selektive N-Boc-Schutzreaktion in ausgezeichneter isolierter Ausbeute in kurzer Reaktionszeit bei Raumtemperatur .

Thermodynamische Eigenschaften

Die thermodynamischen Eigenschaften von N-Boc-geschützten Verbindungen wurden untersucht . Die Phasenänderungseigenschaften und die thermische Stabilität eines N-tert-Butyloxycarbonylierten organischen Synthesezwischenprodukts wurden mittels differentieller Scanning-Kalorimetrie (DSC) und Thermogravimetrie (TG) untersucht .

Entzündungshemmende Aktivität

Neue tert-Butyl-2-(substituierte Benzamido)phenylcarbamate wurden synthetisiert und auf ihre in-vivo-entzündungshemmende Aktivität untersucht . Einige dieser Verbindungen zeigten innerhalb von 9 bis 12 Stunden eine vielversprechende entzündungshemmende Aktivität .

Enzymatische kinetische Auflösung

Die enzymatische kinetische Auflösung von tert-Butyl-2-(1-Hydroxyethyl)phenylcarbamate durch Lipase-katalysierte Transveresterungsreaktion wurde untersucht . Dieser Prozess führte zu den optisch reinen ®- und (S)-Enantiomeren .

Grüne Chemie

Die N-Boc-Gruppe wurde bei der Entwicklung von Methoden der grünen Chemie verwendet . Zum Beispiel wird ein grüner und einfacher Ansatz für den N-Boc-Schutz an strukturell verschiedenen Aminen unter Ultraschallbestrahlung beschrieben .

Wirkmechanismus

Target of Action

N-Boc-(+/-)-1-phenylprop-2-en-amine, also known as tert-butyl 1-phenylallylcarbamate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions. It is introduced to the amine group through a reaction with a base and the anhydride Boc . This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The compound’s interaction with its targets results in the formation of N-Boc derivatives, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of complex polyfunctional molecules. By protecting the amine groups, it allows for the sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis, especially in peptide chemistry .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-1-phenylprop-2-en-amine are largely determined by the conditions under which it is used. For instance, the use of a catalyst can lower the required reaction temperature

Result of Action

The result of the compound’s action is the formation of N-Boc derivatives, which are stable and resistant to various chemical reactions . These derivatives can be easily converted into free amines, making this protocol applicable in multistep reactions . The compound’s action allows for the selective formation of bonds of interest, facilitating the synthesis of complex polyfunctional molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of certain solvents can enhance the efficiency of the compound’s action . Additionally, the compound’s action can be facilitated by the use of catalysts, such as simple solid Brønsted acid catalysts . The compound’s stability can also be affected by temperature, with higher temperatures facilitating the deprotection of N-Boc derivatives .

Safety and Hazards

Zukünftige Richtungen

A recent study explores the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-phenylprop-2-enyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-5-12(11-9-7-6-8-10-11)15-13(16)17-14(2,3)4/h5-10,12H,1H2,2-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONRYITNFCZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)

![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)